molecular formula C5H8N6O3 B11515512 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

Cat. No.: B11515512
M. Wt: 200.16 g/mol
InChI Key: MKYIEXCIKRHPIM-UHFFFAOYSA-N
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Description

Core Structural Features

The molecule consists of a 1,2,5-oxadiazole (furazan) ring substituted at position 3 with an amino group and at position 4 with a carboximidoyl moiety. This central furazan core connects to an aminooxy-acetamide side chain through a covalent bond between the carboximidoyl nitrogen and the aminooxy oxygen. Key structural parameters include:

Property Value
Molecular formula C₆H₈N₆O₃
Molecular weight 236.18 g/mol
CAS registry number Not publicly available
Hybridization states sp² (furazan ring), sp³ (side chain)

The planar furazan ring (bond angles ≈ 120°) creates electron-deficient regions that influence intermolecular interactions.

Systematic IUPAC Name

Following IUPAC nomenclature rules:
(Z)-N'-[(4-amino-1,2,5-oxadiazol-3-yl)(imino)methyl]-O-(2-amino-2-oxoethyl)hydroxylamine

This naming convention specifies:

  • Parent heterocycle: 1,2,5-oxadiazole (position 3 substitution)
  • Substituent hierarchy: amino > carboximidoyl > aminooxy-acetamide
  • Stereochemical descriptor (Z) for imino configuration

Properties

Molecular Formula

C5H8N6O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide

InChI

InChI=1S/C5H8N6O3/c6-2(12)1-13-10-4(7)3-5(8)11-14-9-3/h1H2,(H2,6,12)(H2,7,10)(H2,8,11)

InChI Key

MKYIEXCIKRHPIM-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)N)O/N=C(/C1=NON=C1N)\N

Canonical SMILES

C(C(=O)N)ON=C(C1=NON=C1N)N

Origin of Product

United States

Preparation Methods

Oxime Formation and Cyclization

The furazan ring is constructed via cyclization of a 1,2-dioxime precursor. In a representative procedure:

  • Starting material : 3,4-Diethoxybenzaldehyde is reduced to its corresponding alcohol using NaBH₄.

  • Oxime generation : Treatment with hydroxylamine hydrochloride yields the aldoxime.

  • Nitrile synthesis : Conversion to a benzyl chloride intermediate, followed by Kolbe nitrile synthesis, produces the α-cyano oxime.

  • Cyclization : Refluxing with NaOH induces ring closure to form 3-aminofurazan.

Key modification : To introduce the 4-amino group, nitration of the furazan precursor followed by catalytic hydrogenation is employed. For the carboximidoyl moiety, the nitrile group is converted to an amidoxime via hydroxylamine treatment, followed by dehydration.

Functional Group Interconversion

The 3-carboximidoyl group is installed through sequential reactions:

  • Amidoxime formation : Reaction of the furazan nitrile with hydroxylamine hydrochloride in ethanol.

  • Dehydration : Treatment with trifluoroacetic anhydride (TFAA) yields the carboximidoyl group.

Analytical validation : Successful conversion is confirmed via ¹³C NMR, with the nitrile carbon (δ ~120 ppm) shifting to δ ~160 ppm for the carboximidoyl carbon.

Coupling with Acetamide

Carbodiimide-Mediated Amidation

The terminal acetamide is introduced via EDC/HOBt coupling:

  • Activation : The aminooxy intermediate is reacted with acetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Quenching : The reaction is quenched with aqueous NaHCO₃, and the product is purified via silica gel chromatography.

Yield data : Typical isolated yields range from 60–70%, with purity >95% (HPLC).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach condenses multiple steps:

  • Simultaneous cyclization and acylation : Using 3,4-diethoxybenzaldehyde oxime and chloroacetic anhydride in a single pot.

  • In situ amidation : Direct addition of hydroxylamine and acetic acid derivatives.

Advantages : Reduces purification steps but requires precise stoichiometric control to minimize side products.

Mechanistic Insights and Challenges

Regioselectivity in Furazan Formation

The orientation of substituents during cyclization is influenced by electronic effects. Electron-donating groups (e.g., ethoxy) at the 3- and 4-positions direct cyclization to favor the 4-amino-3-carboximidoyl configuration.

Stability of the Aminooxy Group

The O–N bond in the aminooxy linker is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DMF, THF) are critical during synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, furazan-H), 6.95 (s, 2H, NH₂), 4.32 (s, 2H, OCH₂), 2.01 (s, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at t = 6.8 min, confirming homogeneity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

  • Tested Strains: Staphylococcus aureus, Escherichia coli
  • Results: The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Studies indicate that it shows potential against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: In Vitro Evaluation

  • Methodology: The compound was tested using the resazurin reduction assay.
  • Results: It demonstrated an IC50 value of 1.5 µg/mL, which is competitive compared to standard antitubercular drugs.
ParameterValue
IC50 (µg/mL)1.5
Standard Drug (Rifampicin)0.1

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects, particularly against breast cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

  • Methodology: The compound was evaluated using the MTT assay.
  • Results: The IC50 value was found to be approximately 1.30 µM, indicating potent antiproliferative activity.
Cancer Cell LineIC50 (µM)
MCF-71.30

Mechanism of Action

The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinguishing feature is the 4-amino-furazan core, which differentiates it from other acetamide derivatives. Below is a comparison with structurally related compounds from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications
2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide Furazan Amino, carboximidoyl, aminooxy-acetamide N-O, C=N, NH2, CONH2 Energetic materials, drug candidates
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) Cyanoacetamide Sulfamoylphenyl, arylhydrazinylidene C≡N, SO2NH2, CONH2 Antimicrobial agents
N,N-Diphenyl acetamide-chalcone hybrids Diphenylacetamide-chalcone Chloro/bromo/methoxy-substituted chalcone C=O, aryl halides, OCH3 Anticancer, antimicrobial
N-(6-Trifluoromethylbenzothiazole) acetamides Benzothiazole Trifluoromethyl, methoxy/trimethoxy phenyl CF3, OCH3, CONH2 Kinase inhibitors, CNS drugs
2-(4-Aminophenoxy)acetamide derivatives Phenoxyacetamide Aminophenoxy, bromo/methyl substituents NH2, OCH2, CONH2 Intermediate for pharmaceuticals

Physicochemical Properties

  • Melting Points :
    • Compound 13a (): 288°C, indicating high crystallinity due to strong intermolecular hydrogen bonding (NH, SO2NH2) .
    • Chalcone hybrids (): Likely lower melting points (~150–200°C) due to flexible chalcone moieties.
    • Target Compound : Expected higher thermal stability (>250°C) owing to the rigid furazan ring.
  • Spectroscopic Features: IR: Target compound would exhibit N-O (1250–1350 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, distinct from the C≡N (2214 cm⁻¹) in 13a . NMR: Aromatic protons in the furazan ring and aminooxy group would produce unique splitting patterns compared to sulfamoylphenyl (13a, δ 7.81–7.92 ppm) or benzothiazole derivatives (δ 3.77 ppm for OCH3) .

Biological Activity

The compound 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide is a derivative of furazan, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential applications in medicinal chemistry, particularly in the context of antimalarial and anticancer properties.

Chemical Structure and Properties

This compound features a furazan ring substituted with an amino group and an oxime functional group. This unique structure is hypothesized to contribute to its biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

Antimalarial Activity

Recent studies have indicated that derivatives of furazan exhibit significant antimalarial activity against Plasmodium falciparum, the causative agent of malaria. A study synthesized several new acyl derivatives of 3-aminofurazanes and tested their efficacy against chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that specific substitutions on the furazan ring significantly influenced the compounds' potency.

Table 1: Antimalarial Activity of Furazan Derivatives

CompoundStrainIC50 (µM)Notes
Compound 1NF54 (sensitive)0.019Standard chloroquine activity
Compound 13K1 (resistant)0.007More active than standard
Compound 16NF54 (sensitive)0.014Comparable to artemisinin

The most promising compounds were found to inhibit the PfATP4 pump, crucial for maintaining ion homeostasis in the parasite, thereby representing a novel target for antimalarial drug development .

Anticancer Activity

The compound has also shown potential as an anticancer agent. Research indicates that derivatives with aminooxy groups can inhibit ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis critical for cell growth and proliferation. A specific derivative demonstrated nanomolar inhibition levels against rat liver ODC, suggesting its utility in cancer therapeutics .

Table 2: Inhibition of Ornithine Decarboxylase by Aminooxy Compounds

CompoundIC50 (nM)Cell Line Tested
Compound 6a<100Rat liver
Compound 15<30Human T24 bladder carcinoma

These findings indicate that modifications to the aminooxy group can enhance the inhibitory effects on ODC, potentially leading to more effective anticancer agents .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes like ODC suggests a pathway for reducing cellular proliferation in cancer cells.
  • Ion Homeostasis Disruption : By targeting the PfATP4 pump, it disrupts ionic balance within malaria parasites, leading to cell death.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the furazan ring have been shown to significantly alter biological potency, indicating that careful design can enhance therapeutic efficacy.

Case Studies

In a notable case study published in Medicines for Malaria Venture, researchers synthesized various derivatives and tested them against both sensitive and resistant strains of P. falciparum. The study highlighted how structural modifications led to improved activity profiles, particularly against resistant strains .

Additionally, another research effort focused on the anticancer properties of aminooxy derivatives, demonstrating their potential as effective inhibitors in various cancer cell lines. This dual functionality highlights the versatility of furazan-based compounds in drug development.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, including condensation of furazan derivatives with aminooxy-acetamide precursors. Key steps include:

  • Reagent selection : Use of ethyl aroylacetates or azidofurazan intermediates (e.g., 4-azidofurazan-3-amine) as starting materials .
  • Controlled conditions : Maintain temperatures between 45–80°C, use solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography or recrystallization to isolate the final product. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton and carbon environments, ensuring alignment with predicted chemical shifts .
  • Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) or LC-MS .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection .

Q. How should stability studies be designed to assess the compound under varying conditions?

  • Methodology : Conduct accelerated degradation studies:

  • pH stability : Expose the compound to buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Incubate at 40–60°C for 1–4 weeks; assess decomposition using TLC or NMR .
  • Light sensitivity : Store under UV light (254 nm) and compare stability to dark controls .

Advanced Research Questions

Q. How can computational methods optimize synthesis yields and reaction pathways?

  • Methodology : Integrate quantum chemical calculations and machine learning:

  • Reaction path searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
  • Solvent/catalyst screening : Apply computational solvation models (e.g., COSMO-RS) to predict solvent effects on reaction kinetics .
  • Data-driven optimization : Train neural networks on historical reaction data (e.g., temperature, solvent polarity) to recommend optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate ambiguous results using complementary techniques:

  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to resolve overlapping NMR signals .
  • 2D NMR : Employ HSQC or HMBC to assign coupled protons and carbons in complex spectra .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How can the compound’s mechanism of action be elucidated in biological systems?

  • Methodology : Combine in vitro and in silico approaches:

  • Molecular docking : Simulate binding interactions with targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • In vitro assays : Measure enzyme inhibition (e.g., IC50_{50}) via fluorescence-based kinase assays or cell viability tests (MTT assay) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified furazan or acetamide groups to identify critical pharmacophores .

Q. What approaches are used to address discrepancies in biological activity data across studies?

  • Methodology : Standardize experimental protocols and validate assays:

  • Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
  • Dose-response curves : Generate triplicate data points across ≥5 concentrations to ensure reproducibility .
  • Cell line validation : Use authenticated cell lines (e.g., from ATCC) and confirm absence of mycoplasma contamination .

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